Non-Competitive Inhibition Mechanism: Differentiation from Clinical ACE Inhibitors
K-13 inhibits ACE through a non-competitive mechanism (Ki = 0.349 µM), whereas standard clinical ACE inhibitors such as captopril act via competitive inhibition [1]. This distinction is critical for experimental design, as non-competitive inhibition is independent of substrate concentration, while competitive inhibition can be overcome by elevated substrate levels [2].
| Evidence Dimension | Inhibition mechanism |
|---|---|
| Target Compound Data | Non-competitive, Ki = 0.349 µM |
| Comparator Or Baseline | Captopril (competitive ACE inhibitor) |
| Quantified Difference | Mechanistic class difference (non-competitive vs. competitive) |
| Conditions | Hippuryl-L-histidyl-L-leucine substrate, ACE enzyme assay |
Why This Matters
Non-competitive inhibition ensures K-13's efficacy is not compromised by variable substrate levels, making it the preferred tool for in vitro ACE assays and in vivo models where angiotensin I concentrations may fluctuate.
- [1] Kase, H., Kaneko, M., & Yamada, K. (1987). K-13, a novel inhibitor of angiotensin I converting enzyme produced by Micromonospora halophytica subsp. exilisia. I. Fermentation, isolation and biological properties. The Journal of Antibiotics, 40(4), 450-454. View Source
- [2] Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441-444. View Source
